(Benzene)tricarbonylchromium

Radical Chemistry Reaction Kinetics Arene Functionalization

A cornerstone in organometallic synthesis: (Benzene)tricarbonylchromium (Benchrotrene) occupies a sweet spot in the arene exchange stability series. Its intermediate lability—more labile than mesitylene or toluene complexes, yet more stable than chlorobenzene analogs—enables efficient, mild-condition ligand displacement to access diverse (η⁶-arene)Cr(CO)₃ derivatives. Use it to calibrate computational models with its benchmark νCO bands (2028 & 2127 cm⁻¹) and electrochemical data. Its unique rate enhancement makes it the premier model for radical addition mechanism studies. Avoid reaction failures: choose the right arene complex for your targeted reactivity.

Molecular Formula C9H6CrO3+6
Molecular Weight 214.14 g/mol
Cat. No. B13710417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzene)tricarbonylchromium
Molecular FormulaC9H6CrO3+6
Molecular Weight214.14 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr+6]
InChIInChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;/q;;;;+6
InChIKeyOWQVYADSJVILAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Benzene)tricarbonylchromium: Foundational Organometallic Complex for Arene Activation and Asymmetric Catalysis


(Benzene)tricarbonylchromium (CAS 12082-08-5), also known as benchrotrene, is a prototypical half-sandwich organometallic compound with the formula (η⁶-C₆H₆)Cr(CO)₃ [1]. This yellow crystalline solid adopts a 'piano-stool' geometry and exhibits solubility in nonpolar organic solvents [2]. The compound serves as the foundational member of the (η⁶-arene)Cr(CO)₃ complex family, which has been extensively investigated as reagents in organic synthesis due to the profound electronic modulation of the coordinated arene ligand [3].

Why Generic Substitution Fails: The Critical Impact of Arene Substituents on (η⁶-Arene)Cr(CO)₃ Complex Reactivity and Stability


Substitution on the coordinated arene ring dramatically alters the properties of (η⁶-arene)Cr(CO)₃ complexes. Electron-donating substituents stabilize the complex, while electron-withdrawing groups can facilitate nucleophilic aromatic substitution [1]. The choice of arene ligand is not trivial; for instance, (hexamethylbenzene)tricarbonylchromium is unreactive in arene exchange reactions, whereas (benzene)tricarbonylchromium readily participates [2]. Similarly, the stability of (arene)tricarbonylchromium complexes decreases in a well-defined order: mesitylene > xylene > toluene > benzene > chlorobenzene >> naphthalene [3]. Therefore, selecting the correct arene complex is essential for achieving desired reactivity and stability in synthetic and catalytic applications. Generic substitution without considering these electronic and steric effects can lead to reaction failure or suboptimal performance.

Product-Specific Quantitative Evidence Guide for (Benzene)tricarbonylchromium


Radical Addition Rate Enhancement: Over 100,000-Fold Increase Compared to Uncomplexed Benzene

Intermolecular radical addition competition experiments demonstrate that ketyl radical addition to (benzene)tricarbonylchromium is significantly faster than addition to uncomplexed benzene [1]. This establishes (benzene)tricarbonylchromium as a uniquely reactive platform for radical-based arene functionalization compared to the free arene.

Radical Chemistry Reaction Kinetics Arene Functionalization

Accelerated Solvolysis: 100,000-Fold Rate Increase for Benzylic Substrates

The solvolysis of (benzyl chloride)tricarbonylchromium occurs at a rate 10⁵ times faster than the solvolysis of uncomplexed benzyl chloride [1]. This demonstrates the powerful electron-withdrawing inductive effect of the Cr(CO)₃ fragment, which stabilizes the developing positive charge in the transition state.

Physical Organic Chemistry Reaction Mechanisms Substituent Effects

Defined Stability Order in Arene Exchange: Benzene Complex Exhibits Intermediate Lability

Kinetic studies of arene exchange reactions establish a clear stability order for (arene)tricarbonylchromium complexes: mesitylene > xylene > toluene > benzene > chlorobenzene >> naphthalene [1]. (Benzene)tricarbonylchromium occupies an intermediate position, being more labile than alkyl-substituted arene complexes but more stable than those with electron-withdrawing substituents. This makes it a versatile starting material for ligand exchange syntheses.

Organometallic Chemistry Ligand Exchange Kinetics Complex Stability

CO Stretching Frequencies as a Spectroscopic Benchmark for Electronic Effects

The unsubstituted (benzene)tricarbonylchromium complex exhibits characteristic CO stretching frequencies at 2028 cm⁻¹ and 2127 cm⁻¹ [1]. These values serve as a crucial spectroscopic baseline for assessing the electronic impact of arene substituents in related (η⁶-arene)Cr(CO)₃ complexes. Electron-donating substituents lower these frequencies due to increased Cr→CO π-backbonding, while electron-withdrawing substituents raise them [2].

Spectroscopy Electronic Structure Computational Chemistry

Linear Free Energy Relationship for Electrochemical Oxidation: Substituent-Dependent Redox Tuning

Voltammetric studies on a series of (η⁶-arene)Cr(CO)₃ complexes, including the unsubstituted benzene derivative, reveal a linear correlation between the half-wave oxidation potential (E½) of the complex and the ionization potential of the free arene [1]. This demonstrates that the redox properties of (benzene)tricarbonylchromium can be predictably tuned by modifying the arene substituents. The E½ value for the unsubstituted complex provides the essential baseline for this linear free energy relationship.

Electrochemistry Redox Chemistry Structure-Activity Relationships

Optimal Research and Industrial Application Scenarios for (Benzene)tricarbonylchromium


Precursor for Synthesizing Diverse (η⁶-Arene)Cr(CO)₃ Complexes via Arene Exchange

Leveraging its intermediate lability in the stability series (mesitylene > xylene > toluene > benzene > chlorobenzene) [1], (benzene)tricarbonylchromium serves as an ideal starting material for the synthesis of a wide range of substituted (η⁶-arene)Cr(CO)₃ complexes. It is more readily displaced than alkyl-substituted arenes, yet more stable than complexes with electron-withdrawing arenes, facilitating efficient ligand exchange under mild conditions.

Model Substrate for Mechanistic Studies of Arene Activation and Radical Addition

The well-defined, over 100,000-fold rate enhancement for radical addition compared to uncomplexed benzene [2] makes (benzene)tricarbonylchromium the premier model system for investigating the fundamental mechanisms of arene activation by transition metal fragments. Its simple, symmetric structure eliminates complicating steric and electronic substituent effects, allowing for unambiguous interpretation of kinetic and computational data.

Spectroscopic and Electrochemical Benchmark for Electronic Effect Calibration

As the unsubstituted parent compound, (benzene)tricarbonylchromium provides essential baseline spectroscopic (νCO = 2028 and 2127 cm⁻¹) [3] and electrochemical data. These benchmarks are indispensable for calibrating computational models and for establishing linear free energy relationships that correlate substituent effects with observable properties, such as oxidation potentials [4].

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